2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a bromine atom and a dimethyl group attached to a pyrroloimidazole core
Preparation Methods
The synthesis of 2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield and can be used for the preparation of bulk quantities . The reaction conditions are mild and can include various functional groups, making it a versatile method for synthesizing this compound.
Chemical Reactions Analysis
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form various derivatives.
Common reagents used in these reactions include nickel catalysts for cyclization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural properties. The compound’s bromine atom and dimethyl groups may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared to other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and dimethyl groups, making it less reactive in certain substitution reactions.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring, leading to different chemical properties and applications.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole:
The unique combination of a bromine atom and dimethyl groups in this compound makes it distinct from these similar compounds and highlights its potential for diverse applications.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H11BrN2/c1-8(2)3-7-10-6(9)4-11(7)5-8/h4H,3,5H2,1-2H3 |
InChI Key |
BGODPZWAZVJDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CN2C1)Br)C |
Origin of Product |
United States |
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